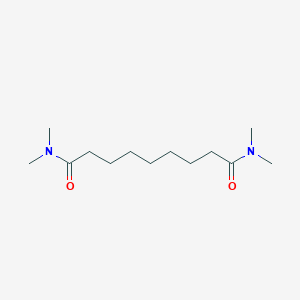

N,N,N',N'-tetramethylnonanediamide

Description

Contextualizing Diamide (B1670390) Chemistry within Advanced Organic Synthesis

Diamides are compounds containing two amide groups. nih.gov The amide bond is a cornerstone of organic and biological chemistry, and the presence of two such bonds within a single molecule imparts a range of interesting properties. In advanced organic synthesis, diamides are utilized as ligands for metal catalysts, building blocks for complex polymers, and as molecules with specific biological or material science applications. chemicalbook.comsigmaaldrich.com

The synthesis of diamides, particularly from dicarboxylic acids and amines, presents challenges such as the formation of water as a byproduct, which can interfere with certain catalysts. nih.gov Modern synthetic methods often employ catalysts that are tolerant to water and the basicity of the amine reactants. nih.gov Long-chain aliphatic diamides, a category to which N,N,N',N'-tetramethylnonanediamide belongs, are of particular interest for creating polymers that bridge the properties of traditional polyamides and polyethylenes, offering unique mechanical and thermal characteristics. nih.govacs.org

Historical Trajectories in Substituted Amide Synthesis and Their Evolving Academic Relevance

The synthesis of amides is a fundamental transformation in organic chemistry with a rich history. Early methods involved the reaction of highly reactive carboxylic acid derivatives, such as acyl chlorides or anhydrides, with amines. While effective, these methods often lack functional group tolerance and can be harsh.

The development of coupling reagents revolutionized amide synthesis, allowing for the direct reaction of carboxylic acids with amines under milder conditions. This evolution has been critical for the synthesis of complex molecules, including peptides and pharmaceuticals. The academic relevance of substituted amide synthesis continues to grow with the demand for novel materials and biologically active compounds. The synthesis of N,N-disubstituted amides, like this compound, benefits from these advanced methodologies, which offer high yields and selectivity.

Structural Features of this compound and Implicit Influences on Chemical Behavior

The chemical behavior of this compound is dictated by its molecular structure. Key features include two tertiary amide groups, a seven-carbon aliphatic chain separating them, and four methyl groups on the nitrogen atoms.

The long aliphatic chain (-(CH₂)₇-) imparts significant nonpolar character to the molecule, likely resulting in low water solubility and good solubility in organic solvents. This chain also provides flexibility to the molecule. The two tertiary amide groups are the sites of chemical reactivity. The lone pairs on the nitrogen atoms are delocalized into the carbonyl groups, which reduces their basicity compared to simple tertiary amines. nih.gov The carbonyl oxygens, in turn, are Lewis basic sites and can coordinate with metal ions.

The presence of two distant amide functionalities allows the molecule to potentially act as a bidentate ligand, chelating to a single metal center or bridging two different metal centers. The methyl groups on the nitrogen atoms provide steric bulk around the amide bonds, which can influence the molecule's conformation and its interactions with other molecules.

Table 1: Physicochemical Properties of this compound and Related Compounds

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Structural Feature |

| This compound | C₁₃H₂₆N₂O₂ | 242.36 | C7 alkyl chain |

| N,N,N',N'-Tetramethylmalonamide | C₇H₁₄N₂O₂ | 158.20 | C1 alkyl chain nih.gov |

| N,N,N',N'-Tetramethylethylenediamine | C₆H₁₆N₂ | 116.21 | No carbonyl groups sigmaaldrich.com |

| Azelaic Acid | C₉H₁₆O₄ | 188.22 | Dicarboxylic acid precursor wikipedia.org |

Table 2: General Synthesis Routes for Diamides

| Reaction Type | Reactants | Catalyst/Conditions | Description |

| Amidation from Dicarboxylic Acid | Dicarboxylic Acid, Amine | Dehydrating agent or Lewis acid catalyst (e.g., Nb₂O₅) | Direct condensation reaction, often requiring heat. nih.gov |

| From Acyl Chlorides | Diacyl Chloride, Amine | Base to neutralize HCl byproduct | A vigorous reaction providing high yields. |

| From Esters | Diester, Amine | Heat or catalyst | Generally requires more forcing conditions than using acyl chlorides. |

Structure

3D Structure

Properties

CAS No. |

13424-87-8 |

|---|---|

Molecular Formula |

C13H26N2O2 |

Molecular Weight |

242.36 g/mol |

IUPAC Name |

N,N,N',N'-tetramethylnonanediamide |

InChI |

InChI=1S/C13H26N2O2/c1-14(2)12(16)10-8-6-5-7-9-11-13(17)15(3)4/h5-11H2,1-4H3 |

InChI Key |

RBBBAMFNMHEFOH-UHFFFAOYSA-N |

SMILES |

CN(C)C(=O)CCCCCCCC(=O)N(C)C |

Canonical SMILES |

CN(C)C(=O)CCCCCCCC(=O)N(C)C |

Other CAS No. |

13424-87-8 |

Origin of Product |

United States |

Chemical Reactivity and Mechanistic Studies of N,n,n ,n Tetramethylnonanediamide

N,N,N',N'-tetramethylnonanediamide as a Catalyst in Organic Transformations

There is no available research on the use of this compound as a catalyst in organic transformations.

No studies have been found that investigate the catalytic activity of this compound in Baylis-Hillman reactions or other carbon-carbon bond forming reactions. The Baylis-Hillman reaction is typically catalyzed by tertiary amines or phosphines. While this compound possesses two tertiary amide functionalities, its catalytic potential in such transformations has not been reported.

Due to the lack of studies on its catalytic activity, the scope and limitations of this compound in any specific organic syntheses are unknown.

Coordination Chemistry of this compound

There is no specific information in the searched literature regarding the coordination chemistry of this compound.

The ligand properties of this compound for metal ions have not been experimentally determined. In theory, the two carbonyl oxygen atoms and potentially the two tertiary nitrogen atoms could act as donor sites, allowing the molecule to function as a bidentate or tetradentate ligand. The long, flexible nonane (B91170) chain would likely influence the chelation properties and the geometry of any potential metal complexes.

No metal complexes of this compound have been synthesized or characterized according to the available literature.

Electrophilic and Nucleophilic Reactivity of this compound

There are no specific studies on the electrophilic and nucleophilic reactivity of this compound. Based on its structure, the carbonyl carbons are potential electrophilic centers, susceptible to attack by strong nucleophiles. The carbonyl oxygen atoms and the tertiary nitrogen atoms possess lone pairs of electrons, making them potential nucleophilic centers. However, the nucleophilicity of the nitrogen atoms would be significantly reduced due to the electron-withdrawing effect of the adjacent carbonyl groups.

Reactions with Electrophilic Halogenation Agents (e.g., N-Chlorosuccinimide)

This compound is anticipated to react with electrophilic halogenating agents like N-Chlorosuccinimide (NCS). NCS is a versatile reagent used for the chlorination of various organic compounds, including as a source of chlorine in radical reactions and electrophilic additions. organic-chemistry.orgwikipedia.org The primary site of attack on the this compound molecule is expected to be the α-carbon position to the carbonyl groups of the amide functionalities.

The proposed reaction involves the chlorination at the methylene (B1212753) groups adjacent to the carbonyls, leading to the formation of chlorinated diamides. This type of α-halogenation is a known reaction for amides and related carbonyl compounds. The reactivity of the N-Cl bond in NCS makes it an effective source of "Cl+". wikipedia.org

Hypothetical Reaction Scheme: this compound + N-Chlorosuccinimide → α-chloro-N,N,N',N'-tetramethylnonanediamide + Succinimide

The reaction conditions would likely influence the outcome, with factors such as the solvent, temperature, and the presence of initiators or catalysts playing a crucial role. For instance, studies on the chlorination of other polyamides have shown that the reaction can be influenced by the reaction medium. researchgate.net

Table 1: Predicted Products of Electrophilic Halogenation of this compound (Note: The following data is hypothetical and based on general chemical principles, as specific experimental data for this reaction is not available in the reviewed literature.)

| Reagent | Predicted Major Product | Potential Minor Product(s) |

| N-Chlorosuccinimide (NCS) | α-chloro-N,N,N',N'-tetramethylnonanediamide | α,α'-dichloro-N,N,N',N'-tetramethylnonanediamide |

| N-Bromosuccinimide (NBS) | α-bromo-N,N,N',N'-tetramethylnonanediamide | α,α'-dibromo-N,N,N',N'-tetramethylnonanediamide |

| N-Iodosuccinimide (NIS) | α-iodo-N,N,N',N'-tetramethylnonanediamide | α,α'-diiodo-N,N,N',N'-tetramethylnonanediamide |

Cyclization Pathways with Electron-Deficient Olefins (e.g., Tetracyanoethylene)

The reaction of this compound with electron-deficient olefins such as tetracyanoethylene (B109619) (TCNE) is predicted to proceed through a cyclization pathway. TCNE is a powerful electron acceptor and readily reacts with nucleophiles. In the case of this compound, the nitrogen atoms of the amide groups, although less nucleophilic than in amines, could potentially initiate a reaction.

However, a more plausible pathway involves the enolate form of the diamide (B1670390). The presence of a base could facilitate the deprotonation of the α-carbon to the carbonyl group, forming an enolate which would then act as the nucleophile. This enolate would attack the electron-deficient double bond of TCNE.

The proposed mechanism involves the following steps:

Nucleophilic attack: The enolate of this compound attacks one of the double bonds of TCNE, forming a linear adduct.

Intramolecular cyclization: The resulting intermediate undergoes an intramolecular cyclization, likely involving one of the nitrile groups of the TCNE moiety.

Rearrangement/Protonation: Subsequent rearrangement and protonation steps would lead to the final cyclized product.

The specific structure of the cyclized product would depend on the reaction conditions and the exact pathway of the intramolecular cyclization.

Investigation of Potential Side Reactions (e.g., over-chlorination, aliphatic chain oxidation)

During the reaction of this compound with electrophilic halogenating agents, several side reactions could potentially occur.

Over-chlorination: With a stoichiometric excess of the chlorinating agent or under harsh reaction conditions, dichlorination at the α-positions (α,α'-dichlorination) is a likely side reaction. Further chlorination at other positions along the aliphatic chain is also possible, though likely to be less favorable than at the activated α-positions.

Aliphatic Chain Oxidation: Strong oxidizing conditions, which can sometimes be a feature of halogenation reactions, could lead to the oxidation of the nonane backbone. This could result in the formation of various oxygenated products, including ketones or carboxylic acids, potentially leading to chain cleavage. The presence of tertiary amide groups might offer some stability to the molecule, but the long aliphatic chain remains susceptible to oxidation. Studies on the chlorination of polyamides have indicated that degradation of the polymer chain can occur. researchgate.netresearchgate.net

Table 2: Potential Side Products in the Chlorination of this compound (Note: This table presents hypothetical side products based on general reactivity patterns.)

| Reaction Condition | Potential Side Product | Type of Side Reaction |

| Excess N-Chlorosuccinimide | α,α'-dichloro-N,N,N',N'-tetramethylnonanediamide | Over-halogenation |

| Harsh Oxidizing Conditions | Various oxygenated derivatives (ketones, etc.) | Aliphatic Chain Oxidation |

| Presence of Water | Hydrolyzed byproducts | Hydrolysis |

Elucidation of Reaction Mechanisms via Kinetic and Spectroscopic Probes

Specific kinetic and spectroscopic studies on the reactions of this compound are not available in the current scientific literature. However, the elucidation of the reaction mechanisms for the aforementioned reactions would typically involve a combination of kinetic experiments and spectroscopic analysis.

Spectroscopic Probes: A variety of spectroscopic techniques would be utilized to identify and characterize the intermediates and final products of the reactions.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C): To determine the structure of the products and to monitor the progress of the reaction.

Infrared (IR) Spectroscopy: To identify the functional groups present in the products and to detect changes in bonding during the reaction.

Mass Spectrometry (MS): To determine the molecular weight of the products and to help in their structural elucidation.

In-situ Spectroscopy (e.g., ReactIR): To observe the formation and decay of transient intermediates during the reaction, providing direct evidence for the proposed mechanism.

By combining the data from these kinetic and spectroscopic methods, a detailed picture of the reaction pathways, including the identification of rate-determining steps and the characterization of any intermediates, could be developed.

Applications of N,n,n ,n Tetramethylnonanediamide in Chemical Systems

Integration within Supramolecular Assemblies

Supramolecular chemistry involves the study of chemical systems composed of a discrete number of molecules. The following sections discuss the potential integration of N,N,N',N'-tetramethylnonanediamide into such assemblies based on the functions of analogous molecules.

This compound in Metal-Organic Frameworks (MOFs) for Nanopore Engineering

Metal-Organic Frameworks (MOFs) are a class of porous materials constructed from metal ions or clusters coordinated to organic ligands. The porosity and functionality of MOFs can be tailored for specific applications, including gas storage and catalysis, by carefully selecting these building blocks. While direct evidence of this compound being used as a ligand in MOF synthesis is not prominent in the reviewed literature, the use of similar bidentate amine ligands is well-established. For instance, N,N,N',N'-tetramethylethanediamine (TMEDA) is a commonly used bidentate amine ligand in organolithium chemistry and has been employed in the synthesis of various metal complexes. nih.gov The two tertiary amine groups in TMEDA can chelate a metal center or bridge multiple metal centers, influencing the resulting structure. nih.gov

Similarly, N,N,N',N'-tetramethylmalonamide has been shown to form complexes with lanthanide metals, acting as a bidentate ligand. osti.gov The longer, flexible nonane (B91170) chain of this compound, compared to the shorter chains of TMEDA and tetramethylmalonamide, could potentially be used to create larger pores or introduce greater flexibility within a MOF structure. Oligomeric ligands with functionalized tethers have been explored to create what are known as oligoMOFs, demonstrating the potential for long-chain diamides to act as linkers. rsc.org The synthesis of MOFs from such tailored ligands is a growing area of research. epfl.chnih.gov

Utility in CO₂-Switchable Systems

CO₂-responsive or "switchable" materials can change their properties in response to the presence or absence of carbon dioxide. This switching behavior is often based on the reversible reaction of CO₂ with certain functional groups, such as amines and amidines, to form charged species. nih.gov While the direct application of this compound in CO₂-switchable systems is not documented in the available literature, its tertiary amine functionalities suggest a potential for such utility.

The principle relies on the protonation of the amine groups in the presence of CO₂ and water, which can alter the molecule's polarity and interactions with its environment. This change can be reversed by bubbling an inert gas, like nitrogen or argon, to remove the CO₂. This reversible nature makes such systems attractive for applications like switchable surfactants, catalysts, and controlled-release systems.

Contributions to Sorption Studies within Engineered Systems

Sorption is a process where one substance becomes attached to another. Engineered materials with high sorption capacities are crucial for environmental remediation, such as the removal of pollutants from water. The effectiveness of a sorbent material often depends on its surface chemistry and porous structure.

Role in Advanced Materials Science

The development of new materials with enhanced properties is a cornerstone of materials science. The following sections explore the potential role of this compound in the creation of functional materials, drawing parallels from similar chemical structures.

Development of Hydrophilic, Antimicrobial Polycations for Functional Materials

Antimicrobial polymers are of great interest for applications in healthcare and hygiene to prevent the growth of harmful microorganisms. Cationic polymers, or polycations, often exhibit antimicrobial activity due to their ability to interact with and disrupt the negatively charged cell membranes of microbes.

The synthesis of antimicrobial materials often involves the incorporation of cationic groups, such as quaternary ammonium (B1175870) salts. While there is no direct evidence of this compound being used to create antimicrobial polycations, it could potentially serve as a precursor. For instance, long-chain linear polyamine succinamides have been shown to possess broad-spectrum antibacterial activity. nih.gov Furthermore, cationic polyelectrolytes with quaternary nitrogen atoms in their main chain have been synthesized and tested for their antimicrobial properties. capes.gov.br A synthetic polymer, Poly{2-[(methacryloyloxy)ethyl]trimethylammonium chloride} (PMETAC), is noted for its potent antimicrobial properties. nih.gov The diamide (B1670390) structure of this compound could potentially be modified or incorporated into polymer backbones that are subsequently quaternized to impart antimicrobial activity.

Engineering of Superabsorbent and Interpenetrating Hydrogel Networks

Hydrogels are three-dimensional polymer networks that can absorb and retain large amounts of water. Superabsorbent hydrogels have found applications in various fields, including agriculture, personal hygiene products, and drug delivery. Interpenetrating polymer networks (IPNs) are a class of hydrogels where two or more polymer networks are entangled, often leading to enhanced mechanical properties.

The synthesis of hydrogels often involves a monomer, a crosslinker, and an initiator system. N,N,N',N'-tetramethylethylenediamine (TEMED) is a common catalyst used in the free-radical polymerization of acrylamide-based hydrogels. dergipark.org.trresearchgate.netnih.gov Given its structural similarity, this compound could potentially play a similar catalytic role.

Furthermore, diamide-containing molecules can act as crosslinkers. For example, N,N'-methylenebis(acrylamide) is a widely used crosslinking agent in the synthesis of polyacrylamide hydrogels. dergipark.org.tr The long, flexible nonane chain of this compound could potentially be functionalized with polymerizable groups at its ends, allowing it to act as a long-chain, flexible crosslinker. This could impart unique swelling and mechanical properties to the resulting hydrogel network. Hydrogels based on N,N-dimethylacrylamide have been studied for their potential in various applications, indicating the relevance of the amide functionality in hydrogel chemistry. mdpi.com

Advanced Spectroscopic and Analytical Characterization of N,n,n ,n Tetramethylnonanediamide

Mass Spectrometry for Molecular Structure Elucidation and Purity Assessment

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition.

Analysis of Predicted Collision Cross Section (CCS) Data and Adduct Formation

While specific experimental Collision Cross Section (CCS) data for N,N,N',N'-tetramethylnonanediamide is not extensively documented in publicly available literature, predictive models can offer valuable insights. CCS values, which represent the rotational average of the ion's surface area, are crucial for ion mobility-mass spectrometry and can aid in compound identification. For a compound like this compound with a molecular formula of C13H26N2O2 and a monoisotopic mass of 242.1994 g/mol , CCS values would be predicted based on its three-dimensional structure.

In mass spectrometry, molecules are often ionized through the formation of adducts with other ions present in the system, such as protons ([M+H]⁺), sodium ([M+Na]⁺), or potassium ([M+K]⁺). The formation of these adducts is highly dependent on the ionization source conditions and the chemical nature of the analyte. For this compound, the presence of two amide functionalities provides sites for protonation, making the [M+H]⁺ adduct a likely species in electrospray ionization (ESI) under acidic conditions. The predicted m/z values for common adducts are essential for their identification in a mass spectrum.

Table 1: Predicted m/z Values for Common Adducts of this compound

| Adduct Ion | Predicted m/z |

|---|---|

| [M+H]⁺ | 243.2067 |

| [M+Na]⁺ | 265.1886 |

| [M+K]⁺ | 281.1626 |

Elucidation of Fragmentation Pathways via Tandem Mass Spectrometry

Tandem mass spectrometry (MS/MS or MS²) is instrumental in elucidating the structure of a molecule by fragmenting a selected precursor ion and analyzing the resulting product ions. For this compound, the fragmentation of the [M+H]⁺ precursor ion would likely proceed through the cleavage of the amide bonds. This process can lead to the formation of characteristic fragment ions that can be used to confirm the compound's identity and structure. The fragmentation pattern provides a unique "fingerprint" for the molecule. Common fragmentation pathways would involve the loss of dimethylamine (B145610) ((CH₃)₂NH) or the formation of acylium ions.

Advanced Chromatographic Methods for Separation and Quantification

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. The choice between liquid and gas chromatography is primarily dependent on the volatility and thermal stability of the analyte.

High-Performance Liquid Chromatography (HPLC) Method Development and Optimization

High-Performance Liquid Chromatography (HPLC) is a key technique for the separation, identification, and quantification of non-volatile or thermally labile compounds like this compound. A typical HPLC method would utilize a reversed-phase column, such as a C18, where the stationary phase is nonpolar. The mobile phase would likely consist of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with a modifier such as formic acid or ammonium (B1175870) acetate (B1210297) to improve peak shape and ionization efficiency for subsequent mass spectrometric detection.

Method development would involve optimizing parameters such as the mobile phase gradient, flow rate, and column temperature to achieve a good separation with symmetrical peak shapes in a reasonable analysis time. Quantification would be performed using a calibration curve constructed from standards of known concentration.

Gas Chromatography (GC) Applications for Volatile Component Analysis

While this compound itself has a relatively high boiling point, Gas Chromatography (GC) can be employed for the analysis of any volatile impurities or related substances that may be present in a sample. For the direct analysis of the compound by GC, derivatization might be necessary to increase its volatility and thermal stability. However, GC is more commonly used to assess the purity of the starting materials or to detect volatile byproducts from its synthesis. A typical GC method would involve a capillary column with a nonpolar or medium-polarity stationary phase and temperature programming to elute compounds over a wide range of boiling points.

Hyphenated Techniques in Structural Characterization (e.g., LC-MS, GC-MS)

The coupling of chromatographic separation with mass spectrometric detection provides a powerful tool for the unambiguous identification and quantification of compounds in complex mixtures.

Liquid Chromatography-Mass Spectrometry (LC-MS) is the premier technique for the analysis of this compound. The HPLC separates the compound from any non-volatile impurities, and the mass spectrometer provides molecular weight and structural information. ESI is a common ionization source for LC-MS analysis of such polar compounds.

Gas Chromatography-Mass Spectrometry (GC-MS) would be the method of choice for identifying volatile impurities. The gas chromatograph separates the volatile components, which are then introduced into the mass spectrometer for identification based on their mass spectra and fragmentation patterns. Electron ionization (EI) is a standard ionization technique in GC-MS, which can provide a reproducible fragmentation pattern that is useful for library matching.

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Nonanedioic acid |

| Acetonitrile |

| Methanol |

| Formic acid |

| Ammonium acetate |

Spectroscopic Investigations for Structural Confirmation and Electronic Properties

The structural elucidation and investigation of the electronic properties of this compound, a long-chain aliphatic diamide (B1670390), rely on a combination of advanced spectroscopic techniques. These methods provide detailed information about the molecule's atomic connectivity, functional groups, and electronic transitions. The primary spectroscopic techniques employed for the characterization of this and similar organic molecules include Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR spectroscopy are essential for confirming its structure.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the different types of protons in the molecule. The chemical shifts are influenced by the electronic environment of the protons.

| Proton Type | Expected Chemical Shift (ppm) | Multiplicity | Integration |

| N-CH ₃ | ~2.9 | Singlet | 12H |

| C(O)-CH ₂ | ~2.2 - 2.4 | Triplet | 4H |

| C(O)-CH₂-CH ₂ | ~1.6 | Multiplet | 4H |

| -(CH₂)₃- | ~1.3 | Multiplet | 6H |

Table 1: Predicted ¹H NMR Spectral Data for this compound.

The singlet at approximately 2.9 ppm is characteristic of the twelve equivalent protons of the four methyl groups attached to the nitrogen atoms. The protons on the carbons adjacent to the carbonyl groups (C(O)-CH ₂) are deshielded and appear as a triplet further downfield. The remaining methylene (B1212753) protons in the alkyl chain appear as overlapping multiplets in the upfield region.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the different carbon environments within the molecule.

| Carbon Type | Expected Chemical Shift (ppm) |

| C =O | ~170 - 180 |

| N-C H₃ | ~35 - 40 |

| C (O)-C H₂ | ~30 - 35 |

| Interior -C H₂- chain | ~25 - 30 |

Table 2: Predicted ¹³C NMR Spectral Data for this compound.

The carbonyl carbon (C =O) is significantly deshielded and appears at the lowest field, a characteristic feature for amides. ucalgary.ca The carbons of the N-methyl groups appear in the 35-40 ppm range, while the carbons of the nonane (B91170) chain are observed at higher field strengths.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. youtube.com For this compound, the key absorption bands confirm the presence of the amide functional groups.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| C=O Stretch | ~1630 - 1680 | Strong |

| C-N Stretch | ~1250 | Strong |

| C-H Stretch (sp³) | ~2850 - 3000 | Strong |

Table 3: Characteristic IR Absorption Bands for this compound.

The most prominent peak in the IR spectrum is the strong absorption band corresponding to the C=O stretching vibration of the tertiary amide, typically found in the region of 1630-1680 cm⁻¹. ucalgary.ca The C-N stretching vibration also gives rise to a strong band. The various C-H stretching and bending vibrations of the methyl and methylene groups appear in their characteristic regions.

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio of ions. It provides information about the molecular weight and the fragmentation pattern of the molecule, which aids in structural elucidation. For this compound, the molecular ion peak (M⁺) would be observed, and the fragmentation pattern would be characteristic of long-chain amides. ucalgary.ca

| Ion | m/z (Mass-to-Charge Ratio) | Description |

| [M]⁺ | 256.4 | Molecular Ion |

| [M - CH₃]⁺ | 241.4 | Loss of a methyl group |

| [M - N(CH₃)₂]⁺ | 212.3 | Loss of a dimethylamino group |

| [C₄H₁₀NO]⁺ | 88.1 | Acylium ion from cleavage at the α-β carbon bond |

Table 4: Predicted Key Mass Spectrometry Fragments for this compound.

A common fragmentation pathway for amides is the formation of acylium ions. ucalgary.ca The fragmentation of this compound is expected to show characteristic peaks resulting from the cleavage of the alkyl chain and the loss of the dimethylamino groups.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Simple amides typically exhibit a weak n → π* transition at around 215-220 nm. ucalgary.ca The study of solvent effects on the electronic absorption spectra of amides can provide insights into their electronic structure. acs.orgacs.org For this compound, a simple aliphatic diamide, significant absorption in the UV-Vis region is not expected beyond the short-wavelength UV region, as it lacks extensive conjugation or chromophores that absorb in the visible range. researchgate.netresearchgate.net The primary absorption would be due to the n → π* transition of the carbonyl groups.

| Transition | Expected Wavelength (λmax) |

| n → π* | ~215 - 220 nm |

Table 5: Expected UV-Vis Absorption for this compound.

Theoretical and Computational Investigations of N,n,n ,n Tetramethylnonanediamide

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. youtube.comiaea.org These methods, rooted in quantum mechanics, can predict molecular geometries, electronic structures, and a variety of other properties with high accuracy. nih.gov For a molecule like N,N,N',N'-tetramethylnonanediamide, these calculations would provide a foundational understanding of its chemical behavior.

The presence of four methyl groups on the nitrogen atoms of this compound significantly influences the properties of the two amide functional groups. A key aspect of a computational investigation would be to dissect the steric and electronic contributions of these substituents.

Steric Effects: The methyl groups introduce steric bulk around the nitrogen atoms. This steric hindrance can impact:

Amide Bond Rotation: The rotation around the C-N amide bond, which typically has a significant double bond character, can be further restricted. Computational methods can quantify the rotational energy barrier.

Accessibility of the Carbonyl Oxygen: The steric bulk of the N-methyl groups can shield the carbonyl oxygen, potentially affecting its ability to act as a hydrogen bond acceptor.

Electronic Effects: The methyl groups are electron-donating by induction. This electronic effect can:

Increase Electron Density on Nitrogen: This leads to a more pyramidal nitrogen geometry compared to an unsubstituted amide.

Influence Amide Resonance: The electron-donating nature of the methyl groups can affect the resonance delocalization of the nitrogen lone pair into the carbonyl group. This, in turn, influences the bond lengths and rotational barriers of the amide group.

Impact Reactivity: The modified electronic environment of the amide functional groups will alter their reactivity towards electrophiles and nucleophiles.

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), would be employed to model these effects. nih.gov By comparing the computed properties of this compound with those of simpler, related amides (e.g., N,N-dimethylacetamide or non-methylated nonanediamide), the specific influence of the N-methyl substituents can be quantified.

| Property | Predicted Effect of N-Methyl Groups | Computational Method |

| C-N Amide Bond Length | Lengthening due to reduced resonance | DFT Geometry Optimization |

| C=O Carbonyl Bond Length | Lengthening due to reduced resonance | DFT Geometry Optimization |

| Amide Rotational Barrier | Increased due to steric hindrance | Potential Energy Scan |

| Nitrogen Atom Pyramidalization | Increased pyramidal character | Geometry Optimization |

| Mulliken/NBO Charge on N | More negative | Population Analysis |

| Mulliken/NBO Charge on O | More negative | Population Analysis |

Due to its long, flexible nonane (B91170) chain and the rotational freedom around several single bonds, this compound can exist in a multitude of conformations. nih.govsacredheart.edu Conformational analysis aims to identify the low-energy conformers and the energy barriers between them. mdpi.com

A systematic conformational search would be performed using molecular mechanics force fields, followed by higher-level quantum chemical calculations (e.g., DFT) to refine the geometries and energies of the most stable conformers. This process generates a potential energy surface (PES), which is a multidimensional surface that relates the energy of the molecule to its geometry. mdpi.com

Key dihedral angles to be investigated would include those along the C-C backbone of the nonane chain and the C-N bonds of the amide groups. The PES would reveal the most stable folded or extended conformations and the transition states connecting them. This information is crucial for understanding the molecule's shape and how it might interact with other molecules or surfaces.

Predictive Modeling of Intermolecular Interactions

The way this compound molecules interact with each other and with solvent molecules is critical to its macroscopic properties.

While this compound lacks the traditional N-H donor for classical hydrogen bonding, the carbonyl oxygen atoms are effective hydrogen bond acceptors. nih.gov In a supramolecular context, these oxygen atoms can interact with hydrogen bond donors from other molecules.

Beyond classical hydrogen bonding, other non-covalent interactions play a significant role:

C-H···O Interactions: Weak hydrogen bonds can form between the methyl C-H groups and the carbonyl oxygen of another molecule.

van der Waals Forces: The long aliphatic chain will lead to significant dispersion forces, which will be a major driving force for aggregation in non-polar environments.

Dipole-Dipole Interactions: The amide groups possess significant dipole moments, leading to electrostatic interactions between molecules.

Computational methods like Symmetry-Adapted Perturbation Theory (SAPT) can be used to decompose the total interaction energy between two or more molecules into physically meaningful components: electrostatic, exchange, induction, and dispersion. nih.gov This provides a detailed picture of the nature of the intermolecular forces at play.

| Interaction Type | Predicted Importance | Computational Method for Analysis |

| Classical Hydrogen Bonding (acceptor) | High with appropriate donors | Quantum Theory of Atoms in Molecules (QTAIM) |

| C-H···O Interactions | Moderate | Non-Covalent Interaction (NCI) plots, QTAIM |

| van der Waals (Dispersion) | High, especially for the alkyl chain | SAPT, DFT with dispersion correction |

| Dipole-Dipole Interactions | Moderate, localized at amide groups | Molecular Electrostatic Potential (MEP) mapping |

The behavior of this compound in a solution is governed by its interactions with the surrounding solvent molecules. These interactions can influence its preferred conformation and its chemical reactivity.

Computational simulations can model these effects using either:

Explicit Solvation Models: Individual solvent molecules are included in the simulation box around the solute. This approach, often combined with molecular dynamics (MD), provides a more detailed and dynamic picture of the specific solute-solvent interactions, such as the formation and breaking of hydrogen bonds to the carbonyl oxygens.

By performing simulations in different solvents (e.g., polar protic, polar aprotic, and non-polar), one can predict how the solvent environment modulates the conformational landscape and the accessibility of the reactive sites of the molecule.

Mechanistic Insights from Computational Reaction Dynamics

While static quantum chemical calculations can provide information about reactants, products, and transition states, computational reaction dynamics simulations can offer a more complete picture of a chemical reaction's mechanism. These simulations model the time evolution of a reacting system, providing insights into:

Reaction Pathways: Identifying the most probable sequence of events during a reaction.

Dynamic Effects: Understanding how the distribution of energy in the reactants affects the outcome of the reaction.

Role of Solvent: Observing the explicit role of solvent molecules in stabilizing or participating in the reaction.

For this compound, such simulations could be used to study, for example, its hydrolysis under acidic or basic conditions. By simulating the approach of a water molecule or a hydroxide (B78521) ion to the amide carbonyl group, one could follow the bond-making and bond-breaking processes and determine the rate-determining steps of the reaction.

Future Research Directions and Emerging Challenges for N,n,n ,n Tetramethylnonanediamide

Development of Sustainable and Economically Viable Synthetic Routes

The future synthesis of N,N,N',N'-tetramethylnonanediamide will likely be benchmarked against the principles of green chemistry, which aim to minimize environmental impact through waste reduction, energy efficiency, and the use of safer materials. rsc.org Current industrial amide synthesis often relies on stoichiometric coupling reagents that generate significant waste. A primary challenge will be to develop catalytic routes that are both environmentally benign and economically feasible.

One promising avenue is the exploration of biocatalytic methods. Enzymes, such as tailored carboxylic acid reductases, have demonstrated high selectivity in amide bond formation under aqueous conditions, avoiding the esterification side reactions common with other catalysts. nih.gov Adapting such enzymatic systems for the synthesis of this compound from nonanedioic acid and dimethylamine (B145610) could offer a highly sustainable pathway. Another approach involves the use of heterogeneous catalysts that can be easily recovered and reused, thus improving the process mass intensity (PMI) of the synthesis. whiterose.ac.uk Furthermore, employing greener solvents derived from renewable resources, such as 2-methyltetrahydrofuran (2-MeTHF), could significantly reduce the environmental footprint compared to traditional solvents. sigmaaldrich.com The development of solvent-free mechanochemical methods also presents an intriguing possibility for a more sustainable synthesis protocol. nih.gov

Table 1: Comparison of Potential Synthetic Routes for this compound

| Synthetic Route | Potential Advantages | Key Challenges |

| Biocatalysis | High selectivity, mild reaction conditions, aqueous media. nih.gov | Enzyme stability and cost, substrate scope. |

| Heterogeneous Catalysis | Catalyst recyclability, simplified purification. whiterose.ac.uk | Catalyst development, reaction efficiency. |

| Green Solvents | Reduced environmental impact, improved safety. sigmaaldrich.com | Solvent compatibility and recovery. |

| Mechanochemistry | Solvent-free, high atom economy. nih.gov | Scalability, heat management. |

Expanding the Catalytic Repertoire of this compound for Green Chemistry Applications

While the catalytic activity of this compound itself has not been reported, its molecular structure suggests potential applications as a ligand or co-catalyst in various organic transformations. The two tertiary amide groups can act as coordination sites for metal centers, and the flexible aliphatic chain could allow for the formation of chelate complexes.

Future research could explore the use of this compound as a ligand in transition metal catalysis. For instance, its complexes with metals like palladium or copper could be investigated for their efficacy in cross-coupling reactions, which are fundamental in the synthesis of pharmaceuticals and fine chemicals. A key challenge will be to design complexes that exhibit high catalytic activity and stability. Furthermore, the long alkyl chain might impart unique solubility properties, potentially enabling catalysis in unconventional media, such as aqueous micellar systems, which align with the goals of green chemistry. rsc.org The presence of two amide functionalities could also be exploited in organocatalysis, where the molecule might act as a hydrogen bond acceptor to activate substrates.

Engineering Advanced Materials with Tailored Properties via Supramolecular Design Principles

Supramolecular chemistry, which focuses on non-covalent interactions, offers a powerful toolkit for the bottom-up design of advanced materials. rsc.org The structure of this compound, with its hydrogen bond-accepting carbonyl groups and hydrophobic backbone, makes it an interesting candidate for the construction of supramolecular assemblies.

A significant research direction will be the investigation of the self-assembly properties of this compound and its derivatives. By modifying the terminal groups or the length of the aliphatic chain, it may be possible to create a variety of supramolecular structures, such as gels, liquid crystals, or nanofibers. These materials could find applications in areas like drug delivery, tissue engineering, or as stimuli-responsive materials. mdpi.com For example, the incorporation of this compound into metal-organic frameworks (MOFs) could be explored to modulate the pore environment and enhance selectivity for gas adsorption and separation. bham.ac.uk The challenge lies in understanding and controlling the delicate balance of non-covalent interactions to achieve the desired material properties.

Elucidating Complex Reaction Mechanisms through Integrated Experimental and Computational Approaches

A deep understanding of reaction mechanisms is crucial for the rational design of more efficient synthetic routes and catalysts. Future research on this compound will benefit greatly from an integrated approach that combines experimental studies with computational modeling.

Density Functional Theory (DFT) calculations could be employed to investigate the conformational landscape of the molecule, identifying the most stable geometries and the rotational barriers of the amide bonds. nih.gov Such studies can provide insights into how the molecule's flexibility and the steric bulk of the methyl groups influence its reactivity and coordinating ability. For instance, computational modeling could be used to predict the transition state energies for its synthesis via different catalytic pathways, thereby guiding the selection of the most promising experimental conditions. nih.govmdpi.com When investigating its potential catalytic applications, computational methods can help to elucidate the mechanism of catalytic cycles, identify key intermediates, and explain observed selectivities. nih.gov The main challenge in this area is the accurate modeling of complex chemical systems, which often requires a careful choice of computational methods and validation against experimental data.

Innovations in Analytical Detection and Characterization Methodologies for Trace Analysis and Process Control

The development of robust analytical methods is essential for both fundamental research and potential industrial applications of this compound. Future work should focus on creating sensitive and selective techniques for its detection and quantification in various matrices.

For trace analysis, methods based on liquid chromatography-mass spectrometry (LC-MS) are likely to be at the forefront. The development of specific LC-MS/MS methods would enable the detection of this compound at very low concentrations, which is crucial for environmental monitoring or mechanistic studies. fda.gov Challenges in this area include sample preparation to remove interfering substances and the synthesis of isotopically labeled internal standards for accurate quantification. In the context of process control for its synthesis, online analytical techniques such as near-infrared (NIR) spectroscopy could be explored. researchgate.net By correlating spectral data with key process parameters, NIR could provide real-time monitoring of the reaction progress, ensuring consistent product quality and optimizing reaction conditions. The development of such Process Analytical Technology (PAT) would be a significant step towards a more efficient and controlled manufacturing process.

Table 2: Potential Analytical Methodologies for this compound

| Analytical Technique | Application | Potential Advantages | Key Challenges |

| LC-MS/MS | Trace analysis, quantification in complex matrices. fda.gov | High sensitivity and selectivity. | Method development, availability of standards. |

| NMR Spectroscopy | Structural elucidation, purity assessment. | Detailed structural information. | Lower sensitivity compared to MS. |

| FT-IR Spectroscopy | Functional group analysis, reaction monitoring. | Fast and non-destructive. | Limited structural information. |

| Near-Infrared (NIR) Spectroscopy | Online process control, real-time monitoring. researchgate.net | Rapid, non-invasive measurements. | Calibration model development. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.